Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Overview
Description
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its benzothiazine ring structure, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known as Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide, is a compound that has been found to have various pharmacological activities .
Mode of Action
It is known that the biological activities of 1,2,4-benzothiadiazine-1,1-dioxide compounds are influenced by various functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .
Biochemical Pathways
It is known that similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been screened as aldose reductase inhibitors , which suggests that they may affect the polyol pathway involved in glucose metabolism.
Pharmacokinetics
It is known that the solubility, dissolution rate, and oral bioavailability of similar compounds can be significantly improved through certain formulation strategies .
Result of Action
It is known that similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have shown activity with ic 50 values ranging from 011 to 1042 μM .
Action Environment
It is known that the synthesis of similar compounds can be influenced by factors such as solvent type and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate under acidic conditions. The reaction proceeds through cyclization and subsequent oxidation to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as meloxicam and piroxicam.
Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Industrial Applications: It is used in the production of various pharmaceuticals and as a chemical intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Meloxicam: A widely used NSAID with a similar benzothiazine structure.
Piroxicam: Another NSAID that shares structural similarities with the compound.
Thiazine Derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of important pharmaceuticals highlight its significance in both research and industrial applications .
Properties
IUPAC Name |
methyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUURTZIEGFZAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189018 | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35511-14-9 | |
Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-, methyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35511-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035511149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPM7F3VHIA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q1: What is the conformation of the thiazine ring in Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide?
A1: Both research papers state that the thiazine ring in this compound adopts a half-chair conformation [, ]. This conformation is further characterized by the displacement of the sulfur and nitrogen atoms from the plane defined by the remaining ring atoms.
Q2: How do intermolecular interactions contribute to the crystal structure of this compound and its derivatives?
A2: The crystal structures of this compound and its derivatives are stabilized by a network of hydrogen bonds. These include O—H⋯O, N—H⋯O, and C—H⋯O interactions, which can be both intermolecular and intramolecular in nature [, ]. Notably, the presence of a pentyl side chain in one of the derivatives leads to the observation of intermolecular hydrogen bonding interactions, influencing the crystal packing [].
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